



# Application Notes and Protocols for the Synthesis of TAM558 Intermediate-1

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Compound of Interest		
Compound Name:	TAM558 intermediate-1	
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## Introduction

TAM558 is a potent cytotoxic payload molecule utilized in the development of the antibody-drug conjugate (ADC) OMTX705. OMTX705 is an investigational ADC that targets Fibroblast Activation Protein (FAP), a promising therapeutic target expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment. The selective delivery of TAM558 to the tumor site via an anti-FAP antibody allows for targeted cytotoxicity, minimizing systemic exposure and associated side effects.

This document provides detailed application notes and a representative synthesis protocol for a key intermediate in the synthesis of TAM558, designated as **TAM558 intermediate-1**. The synthesis of TAM558 involves the conjugation of a complex tubulysin-based payload to a cleavable linker system. The protocol described herein focuses on the synthesis of the maleimide-functionalized cleavable linker, a critical component for the subsequent conjugation to the cytotoxin and the antibody.

# Data Presentation Physicochemical Properties of TAM558 and Intermediates



Compound	Molecular Formula	Molecular Weight ( g/mol )	CAS Number	Key Features
TAM558	C79H122N14O1 9S	1603.96	1802499-21-3	Complete payload-linker construct with maleimide for antibody conjugation.[1][2]
TAM558 intermediate-1	C29H51N3O6S	581.8	Not Available	A key precursor in the synthesis of the final payload-linker construct.[4][5]
Mc-Val-Cit-PAB	C28H40N6O7	572.65	159857-80-4	Core cleavable linker component containing the cathepsin B- sensitive Val-Cit dipeptide.[6]

# **Experimental Protocols**

The synthesis of TAM558 is a multi-step process involving the preparation of the cytotoxic tubulysin core, the synthesis of the cleavable linker, and the final conjugation of these components. The following protocol details a representative synthesis for a key intermediate, the maleimido-caproyl-valine-citrulline-p-aminobenzyl alcohol (Mc-Val-Cit-PAB-OH) linker, which is a crucial precursor to TAM558. This protocol is based on established methods for the synthesis of similar ADC linkers.[7][8]

# Protocol: Synthesis of Mc-Val-Cit-PAB-OH Linker

This protocol is divided into three main stages:



- Synthesis of Fmoc-L-Citrulline-PAB-OH
- Dipeptide Formation to Yield Fmoc-L-Valyl-L-Citrulline-PAB-OH
- Maleimide Functionalization to Yield Mc-Val-Cit-PAB-OH

#### Materials:

- Fmoc-L-Citrulline
- p-Aminobenzyl alcohol (PAB-OH)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- N-Hydroxysuccinimide (NHS)
- Dimethylformamide (DMF)
- Piperidine
- Fmoc-L-Valine-N-succinimidyl ester (Fmoc-Val-OSu)
- 6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-OSu)
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- Hexanes
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography



#### Stage 1: Synthesis of Fmoc-L-Citrulline-PAB-OH

- Activation of Fmoc-L-Citrulline: Dissolve Fmoc-L-Citrulline (1.0 eq) and NHS (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq) portion-wise and stir the reaction mixture at 0 °C for 1 hour, then at room temperature overnight.
- Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filter cake with a small amount of DMF.
- Coupling with PAB-OH: To the filtrate containing the activated Fmoc-L-Citrulline-OSu, add a solution of p-aminobenzyl alcohol (1.2 eq) in DMF. Stir the reaction at room temperature for 24 hours.
- Work-up: Pour the reaction mixture into cold water and extract with EtOAc. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in DCM) to obtain Fmoc-L-Citrulline-PAB-OH.

#### Stage 2: Dipeptide Formation to Yield Fmoc-L-Valyl-L-Citrulline-PAB-OH

- Fmoc Deprotection: Dissolve the product from Stage 1 in a 20% solution of piperidine in DMF. Stir at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete removal of the Fmoc group.
- Removal of Piperidine: Concentrate the reaction mixture under vacuum to remove the piperidine. Co-evaporate with toluene to remove residual piperidine.
- Peptide Coupling: Dissolve the resulting amine in anhydrous DMF. Add Fmoc-L-Valine-N-succinimidyl ester (Fmoc-Val-OSu, 1.1 eq) and TEA (1.5 eq). Stir the reaction mixture at room temperature overnight.
- Work-up and Purification: Perform a similar work-up as in Stage 1, Step 4. Purify the crude product by silica gel column chromatography to yield Fmoc-L-Valyl-L-Citrulline-PAB-OH.

#### Stage 3: Maleimide Functionalization to Yield Mc-Val-Cit-PAB-OH

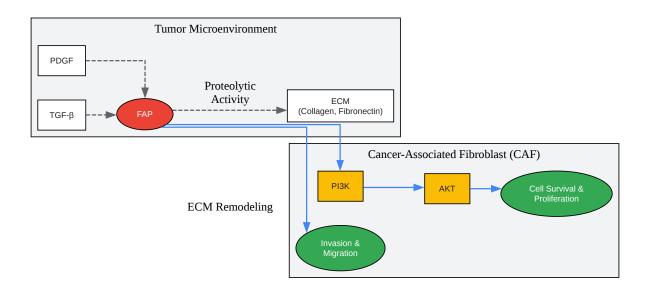


- Fmoc Deprotection: Remove the Fmoc group from the dipeptide synthesized in Stage 2 using 20% piperidine in DMF as described in Stage 2, Step 1.
- Coupling with Maleimide Linker: Dissolve the deprotected dipeptide in anhydrous DMF. Add 6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-OSu, 1.1 eq) and TEA (1.5 eq). Stir the reaction at room temperature for 4-6 hours.
- Final Work-up and Purification: Perform a final aqueous work-up as previously described. Purify the final product, Mc-Val-Cit-PAB-OH, by silica gel column chromatography to obtain a pure solid. The final product is a key precursor for conjugation to a tubulysin payload.

# Visualizations Signaling Pathway

The antibody component of OMTX705 targets Fibroblast Activation Protein (FAP), which is highly expressed on cancer-associated fibroblasts (CAFs). FAP is known to play a role in tumor progression by modulating the tumor microenvironment. Its signaling can lead to the activation of pro-survival and pro-proliferative pathways within the stromal and tumor cells.





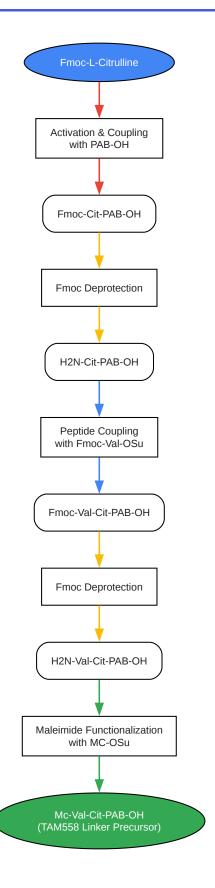
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Caption: FAP signaling in cancer-associated fibroblasts.

## **Experimental Workflow**

The following diagram illustrates the overall workflow for the synthesis of the maleimidefunctionalized linker, a key intermediate for TAM558.





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Caption: Workflow for the synthesis of the Mc-Val-Cit-PAB-OH linker.



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